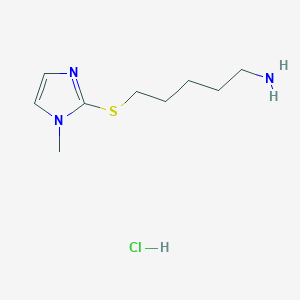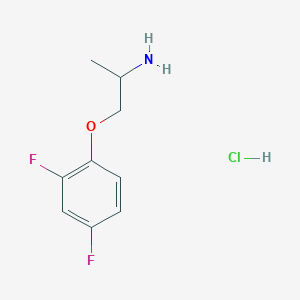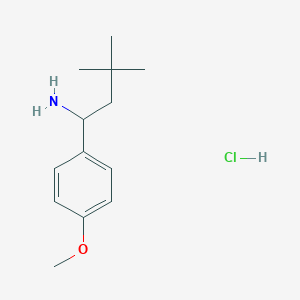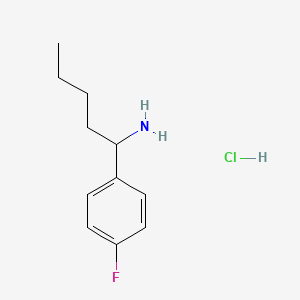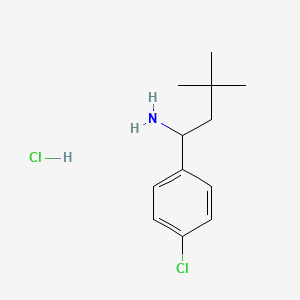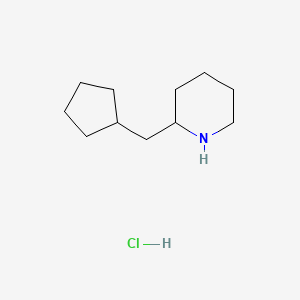
2-(Cyclopentylmethyl)piperidine hydrochloride
Übersicht
Beschreibung
2-(Cyclopentylmethyl)piperidine hydrochloride is a chemical compound used for pharmaceutical testing .
Synthesis Analysis
The synthesis of piperidine derivatives, such as this compound, has been a topic of interest in recent years. Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of this compound is C11H22ClN. It has a molecular weight of 203.75 .Wirkmechanismus
Target of Action
It’s worth noting that piperidine derivatives, such as biperiden, are known to target muscarinic receptors, which play a significant role in the central and peripheral nervous systems .
Mode of Action
Similar compounds like biperiden, a muscarinic antagonist, have been shown to competitively antagonize acetylcholine at cholinergic receptors in the corpus striatum, restoring balance .
Biochemical Pathways
Piperidine derivatives have been associated with the regulation of several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb .
Result of Action
Piperidine derivatives have been associated with inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Vorteile Und Einschränkungen Für Laborexperimente
2-(Cyclopentylmethyl)piperidine hydrochloride is a relatively safe compound that can be used in laboratory experiments. It is relatively stable and has a low toxicity level. This compound is also relatively inexpensive, making it an attractive option for researchers. However, this compound is a relatively new compound, so there is still much to be learned about its properties and effects.
Zukünftige Richtungen
There are many potential future directions for research into 2-(Cyclopentylmethyl)piperidine hydrochloride. One potential direction is to further investigate the biochemical and physiological effects of this compound on the body. Another potential direction is to investigate the potential therapeutic uses of this compound, such as in the treatment of various diseases and conditions. Additionally, further research could be done to explore the potential applications of this compound in various organic and inorganic synthesis reactions. Finally, further research could be done to explore the potential uses of this compound in the development of peptides and other compounds.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopentylmethyl)piperidine hydrochloride is widely used in the scientific research and development of various drugs and pharmaceuticals. This compound is an important building block for the synthesis of many drugs, including those used to treat a variety of diseases and conditions. This compound has also been used in the synthesis of various organic and inorganic compounds, including those used in the field of biochemistry. This compound is also used in the synthesis of peptides, which have a wide range of applications in pharmaceuticals, biotechnology, and medical research.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-(Cyclopentylmethyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, piperidine derivatives, including this compound, have been shown to interact with cholinesterase receptors, specifically binding to the catalytic site of the acetylcholinesterase enzyme . This interaction can inhibit the enzyme’s activity, affecting neurotransmission processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that piperidine derivatives can induce cell cycle arrest and programmed cell death (autophagy) in cancer cells
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the benzyl-piperidine group in similar compounds provides good binding to the catalytic site of cholinesterase receptors, interacting with amino acid residues like tryptophan and phenylalanine . This binding can inhibit enzyme activity, leading to changes in neurotransmission and other cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial for its effectiveness in laboratory settings. Studies have shown that piperidine derivatives can undergo various chemical reactions, leading to the formation of different products . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects is essential for optimizing its use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Cytochrome P450 enzymes play a significant role in the metabolism of piperidine derivatives, including this compound . These enzymes catalyze the oxidation and ring contraction of the compound, leading to the formation of different metabolites. The metabolic flux and levels of these metabolites can influence the compound’s biological activity and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound can affect its activity and function, influencing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
2-(cyclopentylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-2-6-10(5-1)9-11-7-3-4-8-12-11;/h10-12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFASXOXFBOURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



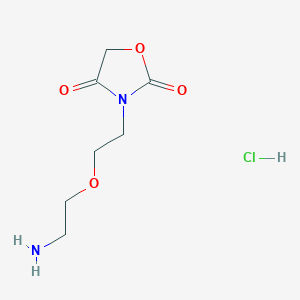
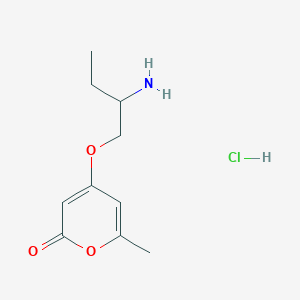

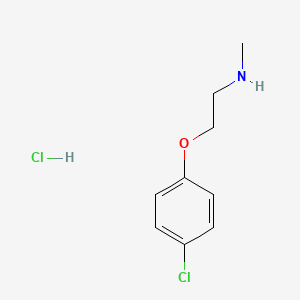

![2-((1H-benzo[d]imidazol-2-yl)thio)ethan-1-amine hydrochloride](/img/structure/B1471483.png)
